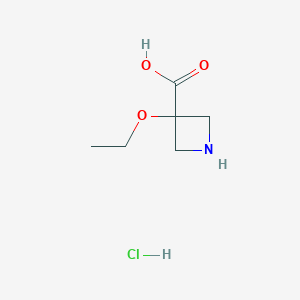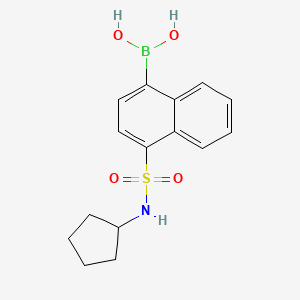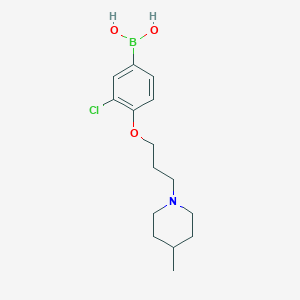
(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid
描述
(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C15H23BClNO3 and its molecular weight is 311.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that boronic acids are often used as reagents in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid would interact with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond can then undergo oxidative addition with an electrophilic organic group to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s role as a reagent in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents such as ethanol and dimethylformamide, but is poorly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific organic compounds that it helps to synthesize through Suzuki-Miyaura cross-coupling reactions . These effects could range widely, from changes in cellular signaling pathways to alterations in the structure and function of proteins or other macromolecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its availability for reactions . Additionally, the compound should be stored in a sealed container, away from sources of ignition and oxidizing agents, suggesting that its stability and reactivity could be affected by exposure to air, light, or heat .
生化分析
Biochemical Properties
(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with the active site serine or threonine residues. These interactions can inhibit the enzymatic activity, thereby modulating biochemical pathways. Additionally, this compound can bind to proteins that contain diol groups, such as glycoproteins, through the formation of boronate esters .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit kinases that play a crucial role in the phosphorylation of proteins, thereby affecting downstream signaling events. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. The boronic acid moiety of the compound forms a reversible covalent bond with the hydroxyl groups of serine or threonine residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and flux. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in energy production and metabolic intermediates. Additionally, this compound can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to proteins that facilitate its transport and localization within the cell. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and DNA-binding proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it affects metabolic processes and energy production .
属性
IUPAC Name |
[3-chloro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO3/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17/h3-4,11-12,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNBZRPQNBORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



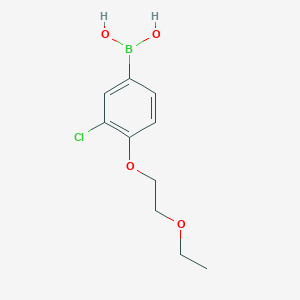
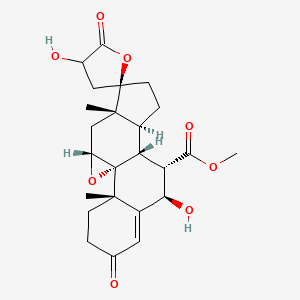
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
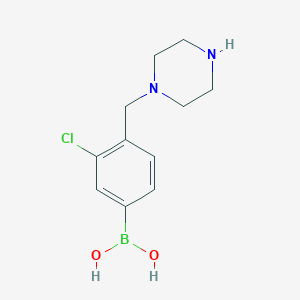
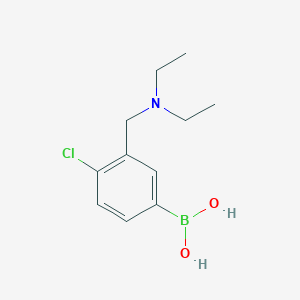
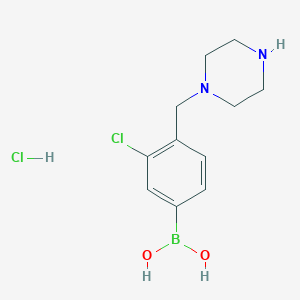
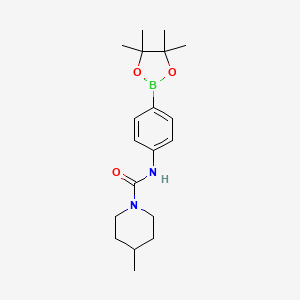
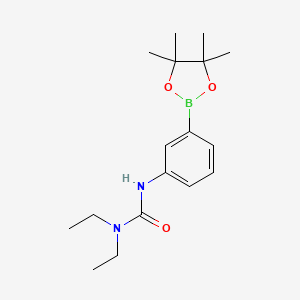
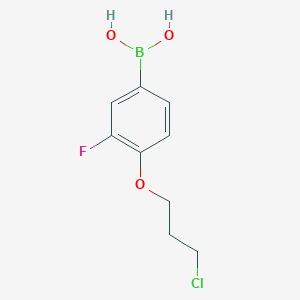

![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)
